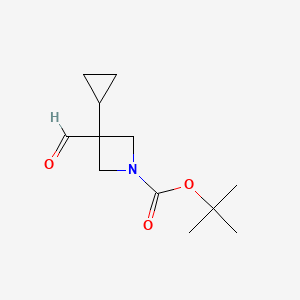

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate

Description

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is an organic compound with the molecular formula C12H19NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Properties

CAS No. |

2837688-35-2 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3 |

InChI Key |

PEZVBJKPOYUZMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate and cyclopropylcarbinol under basic conditions. The reaction typically proceeds as follows:

Formation of Azetidine Intermediate: Azetidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl azetidine-1-carboxylate.

Cyclopropylation: The intermediate is then reacted with cyclopropylcarbinol in the presence of a catalyst such as palladium on carbon (Pd/C) to introduce the cyclopropyl group.

Formylation: Finally, the cyclopropylated intermediate is treated with a formylating agent such as formic acid or formyl chloride to introduce the formyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylazetidine-1-carboxylate.

Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymethylazetidine-1-carboxylate.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is challenging due to the limited information available. However, we can compile the existing information to provide an overview of its known properties, potential applications, and related research areas.

This compound

Overview: this compound is a chemical compound with the molecular formula . It features an azetidine ring, a cyclopropyl group, and a tert-butyl carboxylate group. Key identifiers include its PubChem CID 166432670, CAS number 2837688-35-2, and InChIKey PEZVBJKPOYUZMG-UHFFFAOYSA-N .

Structural Information

The structural information for this compound includes :

- Molecular Formula:

- SMILES: CC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2

- InChI: InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3

Chemical and Physical Properties

- Molecular Weight: 225.28 g/mol

- XLogP3-AA: 1.3

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 4

- Exact Mass: 225.13649347 Da

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 226.14377 | 156.7 |

| $$M+Na]+ | 248.12571 | 163.1 |

| $$M+NH4]+ | 243.17031 | 161.1 |

| $$M+K]+ | 264.09965 | 160.5 |

| $$M-H]- | 224.12921 | 160.8 |

| $$M+Na-2H]- | 246.11116 | 161.5 |

| $$M]+ | 225.13594 | 158.7 |

| $$M]- | 225.13704 | 158.7 |

Scientific Research Applications

While specific applications of this compound are not detailed in the search results, the presence of the azetidine moiety suggests its use as an intermediate in synthesizing pharmaceutical compounds . Azetidines are valuable building blocks in medicinal chemistry due to their unique conformational constraints and potential to improve drug properties .

Role in PARP Inhibitors: A patent discusses the use of tert-butyl 3-[(cyclopropylamino)methyl]azetidine-1-carboxylate in the preparation of crystalline forms of 4-[3-(3-[(cyclopropylamino)methyl]azetidine-1-carbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one hydrochloride, a PARP inhibitor with anti-cancer activity .

Modulation of Neurotransmission: Azetidine derivatives, including compounds structurally related to this compound, are explored for modulating monoamine levels in the brain, indicating potential applications in treating central nervous system disorders .

Synthesis of CNS Targeted Imaging Agents: It has been used in the synthesis of tetrazine derivatives for CNS targeted imaging .

Case Studies

Due to the limited data, specific case studies on this compound are unavailable in the provided search results.

Authoritative Insights

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-formylazetidine-1-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered and potentially less stable.

Tert-butyl 3-cyclopropylazetidine-1-carboxylate: Lacks the formyl group, reducing its reactivity and potential biological activity.

Tert-butyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxyl group instead of a formyl group, altering its chemical reactivity and biological properties.

Uniqueness

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and binding affinity, while the formyl group provides a reactive site for covalent interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to cystic fibrosis and other therapeutic applications. This article provides a detailed examination of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CC(C)(C)OC(=O)N1CC(C1)(C=O)C2CC2

- InChI : InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-12(7-13,8-14)9-4-5-9/h8-9H,4-7H2,1-3H3

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Recent studies have indicated that this compound may enhance CFTR activity. This is particularly significant for patients with mutations in the CFTR gene, such as the G542X class I mutation. The compound has been explored as a potential therapeutic agent to improve chloride ion transport in epithelial cells, thereby alleviating symptoms associated with cystic fibrosis.

Research Findings :

- Mechanism of Action : The compound acts by increasing the activity of mutant CFTR channels when administered alongside established CFTR modulators like ivacaftor and lumacaftor .

- Efficacy Studies : In vitro studies demonstrated that this compound could significantly enhance CFTR function in human bronchial epithelial cells, leading to improved ion transport .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various human cell lines:

| Cell Line | IC (µM) | Effect Observed |

|---|---|---|

| Human Lung Epithelial | 15 | Significant increase in ion transport |

| Cystic Fibrosis Patient | 10 | Restoration of CFTR activity |

| Normal Human Cells | >50 | Minimal cytotoxicity |

These results suggest that while the compound exhibits potent effects on target cells, it maintains a favorable safety profile on non-target cells.

Mechanistic Insights

The mechanism by which this compound enhances CFTR activity involves modulation of protein folding and trafficking within the cellular environment. The compound appears to stabilize the protein's conformation, facilitating its proper localization to the cell membrane.

Q & A

Q. What are the key synthetic strategies for synthesizing tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, leveraging the tert-butyl group as a protective moiety for the azetidine nitrogen. A common route includes:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized azetidine intermediates.

- Step 2 : Introduction of the formyl group using oxidizing agents (e.g., Swern oxidation) or formylation reagents (e.g., DMF/POCl₃).

- Step 3 : Deprotection and purification via column chromatography or recrystallization.

Reaction conditions often require strict temperature control (−78°C to room temperature) and catalysts like triethylamine or palladium complexes .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl ring geometry and formyl group presence. Chemical shifts for cyclopropyl protons typically appear at δ 0.5–1.5 ppm, while the formyl proton resonates near δ 9.5–10.5 ppm.

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D structure, particularly for verifying stereochemistry and bond angles. Data collection requires high-resolution crystals and synchrotron radiation for accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the cyclopropyl group?

- Methodological Approach :

- Use sterically hindered bases (e.g., LDA) to minimize side reactions during cyclopropanation.

- Employ transition-metal catalysts (e.g., Cu(I) or Rh(II)) for stereoselective cyclopropane formation.

- Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediates.

- Adjust solvent polarity (e.g., switching from THF to DCM) to enhance selectivity .

- Data-Driven Optimization : Design of Experiments (DoE) can model interactions between temperature, catalyst loading, and solvent to maximize yield.

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Case Example : Discrepancies between predicted and observed NMR shifts for the formyl group may arise from solvent effects or tautomerism.

- Resolution Strategy :

Q. What is the mechanistic role of the formyl group in biological interactions?

The formyl group enhances electrophilicity, enabling nucleophilic attack by biological targets (e.g., enzyme active sites).

- Methodology :

- Molecular Docking : Simulate interactions with proteins (e.g., using AutoDock Vina) to identify hydrogen bonding with serine or lysine residues.

- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorescence quenching or SPR to quantify binding affinity .

- Metabolic Stability Assays : Incubate with liver microsomes to assess formyl group susceptibility to oxidation.

Q. How to analyze regioselectivity in substitution reactions involving the azetidine ring?

- Experimental Design :

- Use isotopic labeling (e.g., ¹⁵N or ²H) to track substitution sites.

- Conduct competition experiments with varying nucleophiles (e.g., amines vs. thiols).

- Computational Analysis :

- Calculate Fukui indices to predict electrophilic/nucleophilic regions of the azetidine ring.

- Compare activation energies for different pathways using Gaussian or ORCA software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.